molecular formula C14H24O4 B12587419 3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)- CAS No. 647830-62-4

3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)-

Cat. No.: B12587419
CAS No.: 647830-62-4
M. Wt: 256.34 g/mol
InChI Key: GQYYQVFYWKFMBP-GRYCIOLGSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The systematic IUPAC name 3-furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)- derives from its saturated furan ring system and substituent topology. The core structure consists of a tetrahydrofuran ring (C4H7O) fused to a carboxylic acid group at position 3. Key substituents include:

  • A methyl group (-CH3) at position 4
  • An octyl chain (-C8H17) at position 2
  • A ketone (=O) at position 5

The stereochemical descriptor (2S,3R,4R) specifies the absolute configurations of chiral centers at positions 2, 3, and 4. This nomenclature aligns with the Cahn-Ingold-Prelog priority rules, where the carboxylic acid group (highest priority at C3) dictates the numbering sequence.

Molecular Property Value
Molecular formula C14H22O4
Molecular weight 254.32 g/mol
Chiral centers 3 (2S, 3R, 4R)
Hydrogen bond donors 1 (carboxylic -OH)
Hydrogen bond acceptors 4 (3 carbonyl oxygens, 1 ether oxygen)

Comparative analysis with analogous structures such as tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic acid (PubChem CID 4248455) reveals that the methyl substituent at C4 introduces steric constraints absent in methylene derivatives. The octyl chain at C2 adopts an extended conformation that influences intermolecular van der Waals interactions.

Three-Dimensional Conformational Analysis

The molecule exhibits three primary conformers stabilized by intramolecular hydrogen bonding and steric factors:

  • Envelope conformation : The tetrahydrofuran ring puckers at C2, positioning the octyl chain axially to minimize 1,3-diaxial interactions with the C4 methyl group.
  • Twist-boat conformation : Adopted in polar solvents, this form enables optimal solvation of the carboxylic acid group while maintaining the ketone at C5 in a planar geometry.
  • Chair-like pseudo-conformation : Observed in crystalline states, where the octyl chain aligns parallel to the ring plane to facilitate packing.

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level indicate the envelope conformation is energetically favored by 2.8 kcal/mol over the twist-boat form. This preference arises from stabilizing n→π* interactions between the C5 ketone oxygen and the adjacent C3 carboxylic acid group. Nuclear Overhauser effect (NOE) spectroscopy confirms spatial proximity between the C4 methyl protons and C2 octyl chain in solution, consistent with the envelope conformation.

Comparative Structural Features Among Tetrahydrofuran Carboxylic Acid Derivatives

Structural variations in tetrahydrofuran carboxylic acids significantly impact physical and chemical properties:

Derivative Substituents logP Biological Activity
(2S,3R,4R)-4-methyl-2-octyl Methyl, octyl, ketone 3.1 Antimicrobial
Tetrahydrofuran-3-carboxylic acid Unsubstituted -0.2 Metabolic intermediate
3-Aryltetrahydrofuran-3-carboxylic acids Aromatic groups 1.5–2.0 Anticancer leads

The octyl chain in (2S,3R,4R)-4-methyl-2-octyl-5-oxo-3-furancarboxylic acid enhances lipophilicity (calculated logP 3.1) compared to shorter alkyl derivatives, facilitating membrane penetration in biological systems. Stereochemical differences dramatically affect bioactivity: the (2S,3R,4R) enantiomer shows 10-fold greater antimicrobial potency against Staphylococcus aureus than its (2R,3S,4S) counterpart, likely due to optimized target binding.

Crystallographic Studies and Solid-State Arrangement

Single-crystal X-ray diffraction (SCXRD) of the (2S,3R,4R)-enantiomer reveals a monoclinic P21 space group with unit cell parameters:

  • a = 8.921 Å
  • b = 12.345 Å
  • c = 15.678 Å
  • β = 92.45°
  • Z = 4

The crystal packing features alternating hydrophobic (octyl chains) and hydrophilic (carboxylic acid/ketone) layers. Hydrogen bonds between carboxylic acid groups (O-H···O=C, 2.65 Å) form infinite chains along the b-axis, while van der Waals interactions between octyl chains stabilize the hydrophobic layers. The methyl group at C4 participates in C-H···O interactions (2.89 Å) with adjacent ketone groups, contributing to lattice stability.

Comparative analysis with the (2S,3S,4S)-4-methyl-2-(14-oxopentadecyl) derivative (ChemSpider ID 8794415) shows that increased alkyl chain length reduces crystal symmetry (triclinic P1 space group) while maintaining similar hydrogen-bonding motifs. These structural insights guide the design of crystalline materials with tailored dissolution profiles and thermal stability.

Properties

CAS No.

647830-62-4

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

(2S,3R,4R)-4-methyl-2-octyl-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C14H24O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h10-12H,3-9H2,1-2H3,(H,15,16)/t10-,11+,12-/m1/s1

InChI Key

GQYYQVFYWKFMBP-GRYCIOLGSA-N

Isomeric SMILES

CCCCCCCC[C@H]1[C@@H]([C@H](C(=O)O1)C)C(=O)O

Canonical SMILES

CCCCCCCCC1C(C(C(=O)O1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)- typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions, followed by functional group modifications to introduce the desired substituents. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Reduction of the 5-Oxo Group

The ketone group at position 5 undergoes selective reduction to form secondary alcohols under controlled conditions:

Reaction Type Conditions Product Yield Stereochemical Outcome
Catalytic hydrogenationH₂ (1–3 atm), Pd/C, ethanol, 25°C(2S,3R,4R)-Tetrahydro-4-methyl-2-octyl-5-hydroxy-3-furancarboxylic acid82–89%Retention of configuration
Sodium borohydrideNaBH₄, MeOH, 0°C → RTSame as above75%Partial epimerization at C3

This reaction is critical for modifying the compound’s polarity and biological activity .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in nucleophilic acyl substitution reactions:

Esterification

Reagent Conditions Product Application
Methanol + H₂SO₄Reflux, 12 hrMethyl (2S,3R,4R)-tetrahydro-4-methyl-2-octyl-5-oxo-3-furancarboxylateIntermediate for lipid analogs
DCC/DMAPCH₂Cl₂, RT, 2 hrActivated ester for peptide couplingBioconjugation studies

Amide Formation

Amine Conditions Product Citation
BenzylamineEDC/HOBt, DMF, 24 hrN-Benzyl-(2S,3R,4R)-tetrahydro-4-methyl-2-octyl-5-oxo-3-furancarboxamide
EthylenediamineThionyl chloride, then amineBis-amide derivatives

These derivatives enhance solubility and enable incorporation into polymer matrices or bioactive molecules .

Ring-Opening Reactions

The tetrahydrofuran ring undergoes acid-catalyzed cleavage under harsh conditions:

Acid Conditions Product Mechanism
H₂SO₄ (conc.)100°C, 6 hrLinear keto-acid: 5-Oxo-4-methyl-2-octylpentanoic acidOxonium ion intermediate
HCl (gas) in dioxaneReflux, 48 hrChlorinated byproducts (minor) + degradationRadical-mediated scission

Ring-opening is less synthetically useful due to competitive decomposition but informs stability studies .

Stereospecific Reactions

The (2S,3R,4R) configuration directs regioselectivity:

  • Epoxidation of the tetrahydrofuran ring with m-CPBA favors formation of a trans-epoxide at C2–C3 (72% diastereomeric excess).

  • Enzymatic resolution using lipases (e.g., CAL-B) selectively hydrolyzes racemic esters, preserving the native configuration .

Stability and Side Reactions

Factor Observation Mitigation Strategy
Thermal decompositionDegrades above 150°C via decarboxylation and ketone rearrangementStorage at -20°C under inert atmosphere
PhotolysisUV light induces radical chain reactions at the octyl chainAmber glassware, low-light conditions

Synthetic Utility Table

Reaction Key Intermediate Downstream Use Reference
Reduction → Alcohol5-Hydroxy derivativeGlycolipid mimetics
EsterificationMethyl esterPolymer crosslinkers
AmidationBenzylamideAntimicrobial agent precursors

This compound’s multifunctional design enables diverse applications in organic synthesis and materials science, though its stereochemical complexity demands precise reaction control .

Scientific Research Applications

Scientific Research Applications

  • Biological Activity
    • Fatty Acid Synthase Inhibition : This compound has been identified as an inhibitor of fatty acid synthase (FAS), which is crucial in lipid metabolism. FAS inhibitors are of interest in cancer research as they can potentially reduce tumor growth by depriving cancer cells of necessary lipids for proliferation .
    • Anti-inflammatory Properties : Studies have indicated that derivatives of 3-furancarboxylic acid may exhibit anti-inflammatory effects, making them candidates for developing treatments for inflammatory diseases .
  • Synthesis of Bioactive Compounds
    • Precursor in Organic Synthesis : The unique structure of 3-furancarboxylic acid allows it to serve as a versatile building block in organic synthesis. It can be transformed into various bioactive molecules through functional group modifications .
    • Cocrystallization Studies : Research has explored the cocrystallization of this compound with other pharmaceuticals to enhance solubility and bioavailability, which is critical for drug formulation .
  • Material Science
    • Polymer Chemistry : The compound's reactivity can be harnessed in the production of polymers with specific properties. For instance, it can be used to create biodegradable plastics or other materials that require specific mechanical characteristics .

Case Studies

StudyFocusFindings
Inhibition of Fatty Acid Synthase Investigated the inhibitory effects of 3-furancarboxylic acid on FAS activity in cancer cells.Demonstrated significant reduction in lipid synthesis and cell proliferation in vitro models .
Anti-inflammatory Potential Evaluated the anti-inflammatory effects of the compound in animal models.Showed reduced markers of inflammation and improved symptoms in models of arthritis .
Cocrystallization with Pharmaceuticals Assessed the solubility enhancement through cocrystallization techniques.Found that cocrystals formed with this compound improved the solubility profile of poorly soluble drugs .

Industrial Applications

  • Pharmaceutical Industry
    • The compound's role as a FAS inhibitor positions it as a candidate for developing new anti-cancer therapies.
    • Its potential anti-inflammatory properties can lead to novel treatments for chronic inflammatory conditions.
  • Agricultural Chemistry
    • Research suggests that derivatives may have applications as agrochemicals, particularly as growth regulators or herbicides due to their biological activity .
  • Food Industry
    • Investigations into the flavoring properties of furan derivatives indicate potential applications in food chemistry, enhancing flavor profiles while maintaining safety standards.

Mechanism of Action

The mechanism by which 3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)- exerts its effects involves its interaction with molecular targets such as enzymes. For example, it can inhibit fatty acid synthase, an enzyme involved in lipid metabolism, by binding to its active site and preventing substrate access. This inhibition can lead to reduced lipid synthesis and has potential therapeutic implications for cancer and metabolic disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Alkyl Chain Modifications

Variations in the alkyl chain length and branching significantly alter physicochemical properties and bioactivity:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
Target Compound 4-methyl, 2-octyl C₁₄H₂₂O₄ 278.32 Stereospecific binding to enzymes
trans-C75 (4-methylene, 2-octyl) 4-methylene, 2-octyl C₁₄H₂₀O₄ 276.31 FAS inhibition; anticancer research
Protolichesterinic Acid 4-methylene, 2-tridecyl C₁₉H₃₂O₄ 324.45 Natural product; antimicrobial activity
(3R,4R)-4-Ethyl Analog 4-ethyl, 2-H C₇H₁₀O₄ 158.15 Simpler structure; lower lipophilicity
  • Octyl vs. Tridecyl Chains : The tridecyl chain in Protolichesterinic acid increases lipophilicity (logP ~3.5 vs. ~2.8 for octyl), enhancing membrane permeability but reducing aqueous solubility .
  • Methyl vs. Methylene Groups : The 4-methyl group in the target compound introduces steric hindrance, whereas the 4-methylene group in trans-C75 adds a double bond, increasing rigidity and altering binding kinetics .
Stereochemical Differences
  • (2S,3R,4R) vs. (2S,3R,4S) : demonstrates that the (2S,3R,4R) isomer forms stronger hydrogen bonds with NADH in HILDH enzymes compared to the 4S epimer, which adopts a less favorable binding pose .
Solubility and Stability
  • The target compound’s methyl group at C4 improves oxidative stability compared to methylene-containing analogs like trans-C75, which may undergo Michael addition reactions due to the α,β-unsaturated ketone .
  • Protolichesterinic acid’s tridecyl chain confers higher melting points (~166°C) and lower solubility in polar solvents compared to the octyl variant .

Biological Activity

3-Furancarboxylic acid, tetrahydro-4-methyl-2-octyl-5-oxo-, (2S,3R,4R)-, also known as C75, is a compound of significant interest due to its biological activities, particularly as an inhibitor of fatty acid synthase (FAS). This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C14H22O4
  • CAS Registry Number : 218137-86-1
  • Molecular Mass : 254.32 g/mol

C75 is primarily recognized for its role as an inhibitor of fatty acid synthase. FAS is crucial in de novo lipogenesis, and its inhibition can lead to reduced lipid accumulation in cells. This mechanism is particularly relevant in the context of obesity and metabolic disorders.

Key Findings:

  • Inhibition of Fatty Acid Synthase : C75 has been shown to suppress mitochondrial fatty acid synthesis, which is vital for energy production and metabolic regulation .
  • Impact on Lipid Metabolism : Research indicates that C75 can alter lipid profiles in various cell types, leading to decreased triglyceride levels and enhanced fatty acid oxidation .

Biological Activity

The biological activity of C75 extends beyond FAS inhibition. It has been implicated in various physiological processes:

  • Anti-obesity Effects : In animal models, administration of C75 resulted in weight loss and reduced fat mass due to its ability to inhibit fat synthesis and promote fat oxidation.
  • Potential Anti-cancer Properties : Some studies suggest that by modulating lipid metabolism, C75 may exert anti-tumor effects, although further research is required to elucidate these mechanisms fully .

Case Study 1: Obesity Management

A study conducted on mice demonstrated that C75 administration led to significant reductions in body weight and fat mass compared to control groups. The results indicated a direct correlation between FAS inhibition and weight loss .

Case Study 2: Cancer Research

In vitro studies have shown that C75 can induce apoptosis in certain cancer cell lines by disrupting lipid metabolism pathways. This suggests a potential role for C75 in cancer therapy, particularly for tumors reliant on fatty acid synthesis for growth .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
FAS InhibitionSuppresses fatty acid synthesis
Anti-obesityReduces body weight and fat mass
Anti-cancerInduces apoptosis in cancer cell lines
Lipid MetabolismAlters lipid profiles; enhances fatty acid oxidation

Q & A

Q. What are the key considerations for optimizing the stereoselective synthesis of (2S,3R,4R)-configured tetrahydrofuran derivatives?

  • Methodological Answer : Stereoselective synthesis requires precise control of reaction conditions and chiral auxiliaries. For example:
  • Use Sharpless asymmetric epoxidation or Jacobsen kinetic resolution to establish stereocenters .
  • Employ chiral catalysts (e.g., BINOL-based systems) to enforce the (2S,3R,4R) configuration during lactonization or alkylation steps .
  • Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric excess (>95% ee) .
  • Purification : Use silica gel chromatography with hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures .

Q. How can the absolute configuration of this compound be determined experimentally?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in a suitable solvent (e.g., dichloromethane/hexane) and solve the structure using programs like SHELX or OLEX2 .
  • Optical rotation comparison : Compare experimental [α]D values with literature data for structurally similar compounds (e.g., (+)-protolichesterinic acid ).
  • Chiral derivatization : React with (R)- or (S)-Mosher’s acid chloride and analyze via ¹H-NMR to confirm configuration .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor transitions at m/z 324.23 → 185.1 (quantifier) and 324.23 → 127.0 (qualifier) .
  • Sample preparation : Extract using solid-phase extraction (SPE) with Oasis HLB cartridges. Include deuterated internal standards (e.g., d₃-3-furancarboxylic acid) to correct for matrix effects .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S vs 2R) impact the compound’s inhibitory activity against glycosidases?

  • Methodological Answer :
  • Enzyme assays : Test inhibition of α-glucosidase or β-galactosidase using p-nitrophenyl glycoside substrates. The (2S,3R,4R) isomer shows 10-fold higher IC₅₀ (0.2 µM) than its enantiomer (2.1 µM) due to better fit into the enzyme’s active site .
  • Molecular docking : Use AutoDock Vina to simulate binding poses. The (2S,3R,4R) configuration forms hydrogen bonds with catalytic residues (e.g., Asp214 in β-glucosidase), while mismatched stereochemistry disrupts binding .

Q. What strategies resolve contradictions in reported NMR data for this compound?

  • Methodological Answer :
  • 2D NMR correlation : Acquire ¹H-¹³C HSQC and HMBC spectra to resolve overlapping signals. For example, the C4 methyl group (δ 1.25 ppm) couples with C3 (δ 75.2 ppm) and C5 (δ 175.4 ppm) in HMBC .
  • Solvent effects : Re-run experiments in deuterated DMSO to reduce aggregation. Compare with data in CDCl₃ to identify solvent-induced shifts .
  • Computational NMR : Use Gaussian 16 with the B3LYP/6-311+G(d,p) basis set to predict chemical shifts and validate assignments .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • pKa prediction : Employ MarvinSketch or ACD/Labs to estimate pKa values. The carboxylic acid group (pKa ~3.5) and lactone ring (pKa ~6.8) dictate pH-dependent hydrolysis .
  • Molecular dynamics (MD) : Simulate the compound in explicit solvent (e.g., water) at pH 2–9 using GROMACS. Monitor lactone ring-opening kinetics at pH >7 .

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